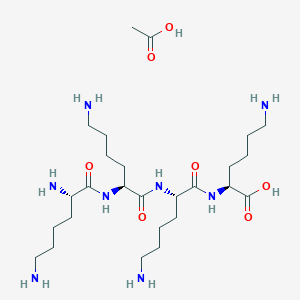
H-Lys-Lys-Lys-Lys-OH acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-Lys-Lys-Lys-OH acetate, also known as H-LLLL-OH acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a peptide-like compound that is composed of four lysine residues and one hydroxyl group. H-LLLL-OH acetate has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
H-Lys-Lys-Lys-Lys-OH acetate acetate has been used in a variety of scientific research applications. It has been studied for its potential as a drug delivery system, as a tool for studying protein-protein interactions, and as a tool for studying enzyme activity. Additionally, it has been used in studies of cell signaling and receptor activation.
Wirkmechanismus
The mechanism of action of H-Lys-Lys-Lys-Lys-OH acetate acetate is not well understood. However, it is believed that the hydroxyl group on the peptide is responsible for its biological activity. It is thought that the hydroxyl group binds to proteins, enzymes, and other molecules, thus altering their activity. Additionally, it is believed that the four lysine residues may interact with cell membranes and other molecules, thus altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-Lys-Lys-Lys-Lys-OH acetate acetate are not well understood. However, it has been shown to have an effect on enzyme activity and cell signaling. Additionally, it has been shown to have an effect on protein-protein interactions and receptor activation.
Vorteile Und Einschränkungen Für Laborexperimente
H-Lys-Lys-Lys-Lys-OH acetate acetate has several advantages for laboratory experiments. It is a relatively easy compound to synthesize and is relatively stable. Additionally, it is a small molecule, which makes it easier to study in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control its activity, as it can interact with many different molecules. Additionally, it is difficult to study its effects on complex biological systems, as it can interact with many different molecules.
Zukünftige Richtungen
There are several potential future directions for research on H-Lys-Lys-Lys-Lys-OH acetate acetate. One potential direction is to further study its mechanism of action. Additionally, further research could be done to study its effects on complex biological systems, such as cell signaling and receptor activation. Additionally, further research could be done to optimize its use as a drug delivery system. Additionally, further research could be done to study its effects on protein-protein interactions and enzyme activity. Finally, further research could be done to improve its synthesis method and to develop more efficient and cost-effective methods of synthesis.
Synthesemethoden
H-Lys-Lys-Lys-Lys-OH acetate acetate is synthesized using a method known as solid-phase peptide synthesis (SPPS). This method involves the coupling of amino acids onto a solid support, such as a resin, to form a peptide chain. The peptide is then cleaved from the resin and purified. In the case of H-Lys-Lys-Lys-Lys-OH acetate acetate, the four lysine residues are coupled to the resin, followed by the addition of the hydroxyl group. The peptide is then cleaved from the resin and purified.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5.C2H4O2/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28;1-2(3)4/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37);1H3,(H,3,4)/t17-,18-,19-,20-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOAHDZICEWJW-NAACWRBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Lys-Lys-Lys-OH acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

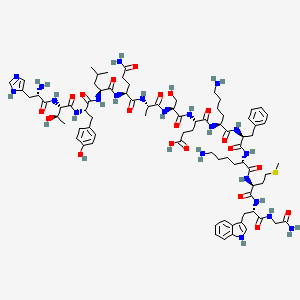
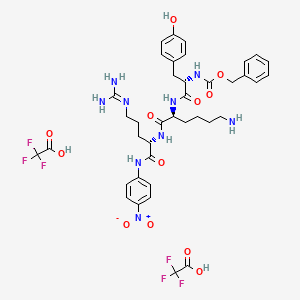

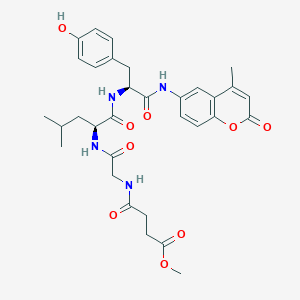
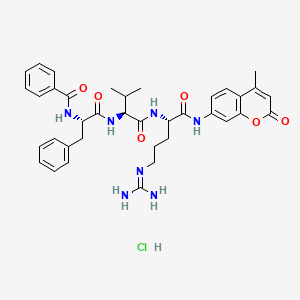
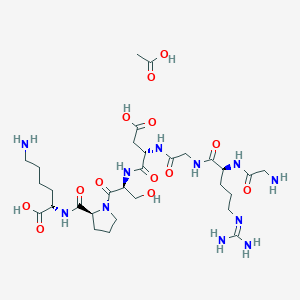
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
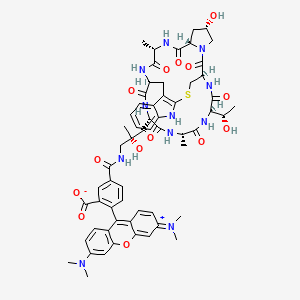
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)


![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)